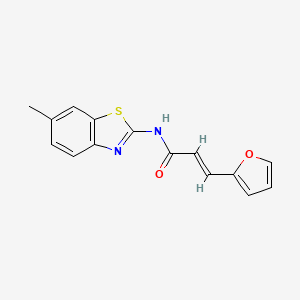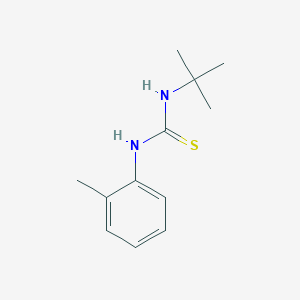![molecular formula C14H12ClN3O2 B5759770 2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that has shown significant potential in scientific research. The compound is also known as CP-690,550, and it is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been developed to treat various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 is a JAK inhibitor, which means it inhibits the activity of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, CP-690,550 can reduce inflammation and improve symptoms in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). CP-690,550 can also reduce the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments. It is a potent and selective JAK inhibitor, which means it can be used to study the role of JAK enzymes in various signaling pathways. CP-690,550 has also been found to be well-tolerated in clinical trials, which makes it a promising candidate for further research.
However, CP-690,550 also has some limitations for lab experiments. It has a short half-life, which means it needs to be administered frequently to maintain therapeutic levels. CP-690,550 can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of CP-690,550. One direction is to study its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its combination with other drugs to improve its efficacy and reduce its side effects. Additionally, further research is needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
Conclusion
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a promising compound for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CP-690,550 in the treatment of autoimmune diseases.
合成法
The synthesis method of CP-690,550 involves the reaction of 2-chlorobenzyl chloride with 2-(cyclopropylamino)acetonitrile in the presence of a base to form 2-(2-chlorobenzyl)-2-(cyclopropylamino)acetonitrile. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorobenzyl)-2-(cyclopropylamino)acetohydroxamic acid. The final step involves the reaction of the acetohydroxamic acid with 2-chloro-4,5-dicyano-1,3-oxazole to form CP-690,550.
科学的研究の応用
CP-690,550 has shown significant potential in scientific research. It has been studied in various preclinical and clinical studies for the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been found to be effective in reducing inflammation and improving symptoms in these diseases.
特性
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-1-2-4-12(10)19-8-13-18-11(7-16)14(20-13)17-9-5-6-9/h1-4,9,17H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBBNBSVHWUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)COC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)



![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
